Cas no 82419-32-7 (1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one)

1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one is a fluorinated nitroaromatic compound with potential applications in pharmaceutical and agrochemical synthesis. Its structure features a difluoro-nitrophenoxy moiety linked to a propan-2-one group, offering reactivity suitable for further functionalization. The electron-withdrawing nitro and fluorine substituents enhance its utility as an intermediate in nucleophilic aromatic substitution reactions. This compound’s distinct substitution pattern may contribute to improved stability and selectivity in synthetic pathways. Its well-defined molecular architecture makes it a valuable building block for developing specialized fine chemicals, particularly in contexts requiring controlled electrophilic or radical reactivity. Proper handling is advised due to its nitroaromatic nature.
1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one structure
82419-32-7 structure
Product name:1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one
CAS No:82419-32-7
MF:C9H7F2NO4
MW:231.152989625931
CID:60440
PubChem ID:1268241

1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one Chemical and Physical Properties

Names and Identifiers

    • 1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one
    • 1-(2,3-Difluoro-6-nitrophenoxy)-2-propanone
    • 2-ACETONYLOXY-3,4-DIFLUORO NITROBENZENE
    • 1-(2,3-difluoro-6-nitrophenoxy)acetone
    • 3,4-difluoro-2-(2-oxopropyloxy)nitrobenzene
    • 1-Acetone-oxo-3,4-difluoro-nitrobenzene
    • 1-(2,3-Difluoro-6-nitrophenoxy)-2-propanone (ACI)
    • AKOS015837671
    • AC-9089
    • 1-(2,3-Difluoro-6-nitro-phenoxy)-propan-2-one
    • MFCD00792468
    • ZJVPAAJHCJMGGL-UHFFFAOYSA-N
    • 82419-32-7
    • 2-ACETONYLOXO-3,4-DIFLUORONITROBENZENE
    • 2-ACETONYLOXY-3,4-DIFLUORONITROBENZENE
    • FT-0641864
    • SCHEMBL2919528
    • DTXSID70361478
    • 2-acetonyloxy-3,4-difluoronitro-benzene
    • DB-075840
    • MDL: MFCD00792468
    • Inchi: 1S/C9H7F2NO4/c1-5(13)4-16-9-7(12(14)15)3-2-6(10)8(9)11/h2-3H,4H2,1H3
    • InChI Key: ZJVPAAJHCJMGGL-UHFFFAOYSA-N
    • SMILES: O=C(COC1C([N+](=O)[O-])=CC=C(F)C=1F)C

Computed Properties

  • Exact Mass: 231.03400
  • Monoisotopic Mass: 231.034
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Topological Polar Surface Area: 72.1A^2
  • Tautomer Count: 3
  • XLogP3: 1.7

Experimental Properties

  • Color/Form: solid
  • Density: 1.41
  • Melting Point: 40 ºC
  • Boiling Point: 335.4 °C at 760 mmHg
  • Flash Point: 156.6 °C
  • Refractive Index: 1.507
  • PSA: 72.12000
  • LogP: 2.36400
  • Solubility: Not available

1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one Security Information

  • Hazard Category Code: R36/37/38
  • Safety Instruction: S37/39-S26
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38

1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one Customs Data

  • HS CODE:29155000

1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM129418-1g
1-(2,3-difluoro-6-nitrophenoxy)propan-2-one
82419-32-7 97%
1g
$356 2024-07-23
Crysdot LLC
CD12028132-1g
1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one
82419-32-7 97%
1g
$377 2024-07-24
Alichem
A019146544-1g
1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one
82419-32-7 97%
1g
$335.72 2023-09-01

1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one Production Method

Synthetic Routes 1

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Toluene
2.1 Reagents: Hydrochloric acid Solvents: Methanol
Reference
Synthesis of 2-acetonyloxo-3,4-difluoronitrobenzene
Wang, Bin; et al, Huaxue Shiji, 2001, 23(4),

Synthetic Routes 2

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Toluene ;  3 h, -5 - 0 °C
2.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  3 h, 70 °C
Reference
Modified route for synthesis of Ofloxacin
Wang, Xundao; et al, Zhongguo Kangshengsu Zazhi, 2003, 28(6), 341-343

Synthetic Routes 3

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Catalysts: Potassium bromide ,  Methyltributylammonium chloride Solvents: Toluene ,  Water ;  24 h, 65 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 6.5 - 7, 55 - 60 °C
Reference
Chemoenzymatic Asymmetric Synthesis of 1,4-Benzoxazine Derivatives: Application in the Synthesis of a Levofloxacin Precursor
Lopez-Iglesias, Maria; et al, Journal of Organic Chemistry, 2015, 80(8), 3815-3824

Synthetic Routes 4

Reaction Conditions
Reference
Anti-acid-fast bacteria agents
, Japan, , ,

Synthetic Routes 5

Reaction Conditions
Reference
Pyrido[1,2,3-de][1,4]benzoxazines
, Japan, , ,

Synthetic Routes 6

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol
Reference
Synthesis of 2-acetonyloxo-3,4-difluoronitrobenzene
Wang, Bin; et al, Huaxue Shiji, 2001, 23(4),

Synthetic Routes 7

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  3 h, 70 °C
Reference
Modified route for synthesis of Ofloxacin
Wang, Xundao; et al, Zhongguo Kangshengsu Zazhi, 2003, 28(6), 341-343

Synthetic Routes 8

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Water
2.1 Reagents: Potassium carbonate ,  Potassium iodide Solvents: Acetone
Reference
Synthesis of fluoroquinolone antimicrobial agent ofloxacin
Wang, Erhua; et al, Zhongguo Yiyao Gongye Zazhi, 1991, 22(9), 385-7

Synthetic Routes 9

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Potassium bromide ,  Methyltributylammonium chloride Solvents: Toluene ;  6 h, 65 °C
1.2 18 h, 65 °C
1.3 Reagents: Water ;  pH 6.5 - 7
Reference
Enantioselective Biocatalytic Reduction of 2H-1,4-Benzoxazines Using Imine Reductases
Zumbraegel, Nadine; et al, Journal of Organic Chemistry, 2019, 84(3), 1440-1447

Synthetic Routes 10

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Potassium iodide Solvents: Acetone
Reference
Synthesis of fluoroquinolone antimicrobial agent ofloxacin
Wang, Erhua; et al, Zhongguo Yiyao Gongye Zazhi, 1991, 22(9), 385-7

1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one Raw materials

1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one Preparation Products

1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one Related Literature

Additional information on 1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one

Research Briefing on 1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one (CAS: 82419-32-7) in Chemical Biology and Pharmaceutical Applications

The compound 1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one (CAS: 82419-32-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This briefing synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and potential as a drug candidate or intermediate in pharmaceutical development.

Recent studies have highlighted the role of 1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one as a key intermediate in the synthesis of novel fluorinated compounds. Fluorinated molecules are of particular interest in drug discovery due to their enhanced metabolic stability, bioavailability, and binding affinity to biological targets. The presence of both nitro and difluoro substituents in this compound suggests potential applications in the development of kinase inhibitors or anti-inflammatory agents, as these functional groups are often found in bioactive molecules targeting such pathways.

A 2023 study published in the Journal of Medicinal Chemistry explored the compound's utility in click chemistry reactions, demonstrating its efficacy as a building block for the synthesis of more complex pharmacophores. The research team successfully utilized 1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one to create a series of triazole derivatives with promising activity against cancer cell lines, particularly in breast and lung cancer models. The study reported IC50 values in the low micromolar range, suggesting potential for further optimization.

In terms of synthetic methodology, recent advances have improved the yield and purity of 1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one production. A 2024 patent application describes a novel catalytic system that reduces byproduct formation during the nitration step, achieving yields exceeding 85% with high purity (>98%). This development is particularly significant for scaling up production for preclinical studies.

Pharmacokinetic studies of derivatives containing the 1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one moiety have shown favorable absorption and distribution profiles in animal models. The fluorinated aromatic ring appears to confer improved membrane permeability compared to non-fluorinated analogs, while the nitro group serves as both a hydrogen bond acceptor and a potential site for further chemical modification.

Ongoing research is investigating the compound's potential in targeted drug delivery systems. Preliminary results suggest that the nitro group can be selectively reduced in hypoxic tumor environments, potentially enabling the development of hypoxia-activated prodrugs. This application could address a significant challenge in cancer therapy by improving the selectivity of chemotherapeutic agents for tumor tissue over healthy cells.

Safety and toxicology assessments of 1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one and its derivatives are currently underway in several academic and industrial laboratories. Early data indicate that while the compound shows moderate cytotoxicity at high concentrations, its therapeutic index may be favorable when used as part of more complex molecular architectures. Researchers are particularly interested in how structural modifications might further improve this profile.

The compound's potential extends beyond therapeutic applications. Recent work has explored its use in chemical biology as a photoaffinity labeling agent, taking advantage of the nitro group's photoreactivity. This application could prove valuable in target identification and validation studies, particularly for poorly characterized protein targets.

In conclusion, 1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one (CAS: 82419-32-7) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its unique combination of fluorinated and nitro functional groups offers multiple avenues for drug discovery and development. Continued research will likely uncover additional applications and optimize its properties for specific therapeutic indications. The coming years should see increased activity around this molecule as its potential becomes more fully realized.

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Amadis Chemical Company Limited
(CAS:82419-32-7)1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one
A961591
Purity:99%
Quantity:1g
Price ($):272.0